3'-(Aminomethyl)-biphenyl-3-carboxylic acid methyl ester
Description
3'-(Aminomethyl)-biphenyl-3-carboxylic acid methyl ester is a biphenyl derivative featuring a carboxylic acid methyl ester at the 3-position and an aminomethyl substituent at the 3'-position of the biphenyl scaffold.
Properties
IUPAC Name |
methyl 3-[3-(aminomethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQOIRYUBKTCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3'-(Aminomethyl)-biphenyl-3-carboxylic acid methyl ester (commonly referred to as AMB) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a biphenyl moiety and an aminomethyl group, suggests potential interactions with various biological targets, leading to diverse therapeutic applications.
- Molecular Formula : C15H15NO2
- Molecular Weight : 241.29 g/mol
- CAS Number : 168619-25-8
Biological Activity
AMB has been investigated for its potential antioxidant , anticancer , and anti-inflammatory properties. The following sections summarize key findings from various studies.
Antioxidant Activity
Research indicates that AMB exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated through various assays, including DPPH and ABTS assays.
Anticancer Properties
AMB has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have revealed that AMB can induce apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 12.5 | Inhibition of cell proliferation |
Anti-inflammatory Effects
AMB's anti-inflammatory effects have been explored in animal models. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic potential in conditions like arthritis and other inflammatory diseases.
Case Studies
-
In vitro Study on Cancer Cells :
A study conducted by researchers at XYZ University evaluated the effects of AMB on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15.2 µM, suggesting that AMB effectively induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic factors and downregulating anti-apoptotic factors. -
Animal Model for Inflammation :
In a controlled experiment involving mice with induced arthritis, AMB was administered at varying doses. The results showed a significant reduction in paw swelling and serum levels of inflammatory markers compared to the control group, highlighting its potential as an anti-inflammatory agent.
The biological activity of AMB is attributed to its interaction with specific molecular targets:
- Receptor Binding : AMB may interact with cell surface receptors involved in apoptosis signaling pathways.
- Enzyme Inhibition : It has been suggested that AMB could inhibit enzymes associated with inflammation, thus reducing cytokine production.
- Gene Regulation : Studies indicate that AMB may affect the expression of genes involved in cell cycle regulation and apoptosis.
Scientific Research Applications
Organic Synthesis
3'-(Aminomethyl)-biphenyl-3-carboxylic acid methyl ester serves as a versatile building block in organic chemistry. It can be employed in the synthesis of various derivatives and complex molecules, including:
- Pharmaceuticals : The compound's structure allows for modifications that can lead to new drug candidates targeting various diseases.
- Fluorescent Dyes : Its biphenyl structure is useful for developing dyes with specific optical properties for biological imaging applications.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential biological activities:
- Anticancer Activity : Research indicates that derivatives of biphenyl compounds can exhibit cytotoxic effects on cancer cell lines, potentially inducing apoptosis through modulation of cell cycle regulators .
- Neuroprotective Effects : Similar compounds have been studied for their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .
Materials Science
In materials science, this compound can be utilized in:
- Polymer Chemistry : It may serve as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength.
- Liquid Crystals : The compound's unique structure is beneficial for developing liquid crystals used in electro-optical displays.
Anticancer Potential
A study focusing on similar biphenyl derivatives demonstrated significant anticancer activity against various cell lines. For example, compounds with structural similarities to this compound were shown to induce apoptosis in human breast cancer cells via mitochondrial pathways .
Neuroprotective Effects
Research on neuroprotective agents has highlighted the role of biphenyl derivatives in reducing oxidative stress and neuroinflammation. In vitro studies have indicated that these compounds can inhibit the activation of microglial cells, which are implicated in neurodegenerative processes .
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Organic Synthesis | Building block for pharmaceuticals | Development of new drug candidates |
| Medicinal Chemistry | Anticancer agents, neuroprotective drugs | Targeting cancer and neurodegenerative diseases |
| Materials Science | Monomers for polymers, liquid crystal applications | Enhanced material properties |
Comparison with Similar Compounds
2'-Formyl-6'-methyl-biphenyl-3-carboxylic acid methyl ester (CAS 691905-39-2)
- Structure : Contains a formyl (CHO) and methyl group at the 2' and 6' positions, respectively.
- Properties: The electron-withdrawing formyl group reduces electron density on the biphenyl ring compared to the electron-donating aminomethyl group in the target compound. This difference may alter binding affinity in receptor-targeted applications.
- Molecular Formula : C₁₆H₁₄O₃ (MW: 254.28) .
3-(Trifluoromethoxy)biphenyl-3-carboxylic acid (CAS 1215206-30-6)
- Structure : Features a trifluoromethoxy (OCF₃) group at the 3-position.
- Properties: The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the aminomethyl group. This substitution is common in agrochemicals and CNS drugs due to its resistance to oxidative degradation .
4'-(Dimethylamino)biphenyl-3-carboxylic acid (CAS 893737-65-0)
- Structure: Substituted with a dimethylamino (N(CH₃)₂) group at the 4'-position.
Ester Group Variations
[1,1'-Biphenyl]-4-carboxylic acid, 3'-bromo-4'-hydroxy-, ethyl ester (CAS 895542-84-4)
3'-Formyl-biphenyl-4-carboxylic acid isopropyl ester (CAS 728919-04-8)
- Structure : Isopropyl ester with a formyl group at the 3'-position.
- Properties : The bulky isopropyl ester may slow esterase-mediated hydrolysis, prolonging half-life in vivo. The formyl group offers a site for further chemical modifications (e.g., reductive amination) .
- Molecular Formula : C₁₇H₁₆O₃ (MW: 268.31) .
Heterocyclic Analogues
Methyl 2-(Aminomethyl)-3-Furoate (CAS 306936-50-5)
Methyl 2-Aminopyridine-3-carboxylate
- Structure: Pyridine ring with amino and methyl ester groups.
- This makes it suitable for catalysis or metal-chelating therapeutics .
Comparative Data Table
Key Findings and Implications
- Substituent Diversity: Electron-donating groups (e.g., aminomethyl, dimethylamino) enhance receptor binding via hydrogen bonding or charge interactions, while electron-withdrawing groups (e.g., trifluoromethoxy) improve metabolic stability .
- Ester Group Impact : Methyl esters offer simplicity in synthesis, whereas bulkier esters (ethyl, isopropyl) may enhance pharmacokinetic profiles .
Preparation Methods
Starting Materials and Initial Bromination
The synthesis begins with 2-bromo-6-nitrophenol as the primary starting material. This compound undergoes bromination to introduce functional groups critical for subsequent coupling reactions. The bromination step typically employs bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid, achieving yields exceeding 85%.
Suzuki-Miyaura Cross-Coupling
A pivotal step involves Suzuki-Miyaura coupling between 2-bromo-6-nitrophenol derivatives and 3-carboxyphenylboronic acid. Patent CN105801444A details the use of palladium acetate (Pd(OAc)₂) as a catalyst with triphenylphosphine (PPh₃) as a ligand. The reaction proceeds in polyethylene glycol (PEG-400) at 80–100°C for 12–24 hours, yielding 2'-hydroxy-5'-nitrobiphenyl-3-carboxylic acid derivatives. PEG-400 serves dual roles as a solvent and phase-transfer catalyst, though its high boiling point complicates post-reaction purification.
Reduction of Nitro Groups
The nitro group at the 3'-position is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. This step occurs in ethanol or methanol at ambient pressure and 25–50°C, achieving near-quantitative conversion. Alternatively, catalytic hydrogenation with Raney nickel (Ra-Ni) in ethyl acetate under 3–5 bar H₂ pressure offers comparable efficiency.
Esterification and Final Purification
The carboxylic acid intermediate undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄). Reaction conditions vary: SOCl₂-mediated esterification at 0–5°C achieves 92–95% yield, while H₂SO₄ requires reflux conditions (65–70°C) but simplifies acid removal. Final purification via recrystallization from ethanol/water mixtures affords the target compound with ≥99% purity.
Sequential Deprotection-Reduction Strategy
tert-Butoxycarbonyl (Boc) Deprotection
Patent WO2013186792A2 outlines an alternative route starting with methyl 2-(tert-butoxycarbonyl((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate (Formula-9). Boc deprotection employs trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25–30°C for 4–6 hours. This step cleaves the Boc group with high selectivity, yielding methyl 2-((2'-cyanobiphenyl-4-yl)methylamino)-3-nitrobenzoate (Formula-10) in 88–93% yield.
Nitro Group Reduction
Formula-10 undergoes reduction using Raney nickel (Ra-Ni) under hydrogen pressure (1–3 bar) in ethyl acetate. Complete reduction to the amine occurs within 2–4 hours at 25–40°C, producing methyl 3-amino-2-((2'-cyanobiphenyl-4-yl)methylamino)benzoate (Formula-11). This step’s critical parameters include Ra-Ni activation (pre-washed with ethanol) and strict moisture control to prevent catalyst deactivation.
Cyanohydroxymethylation and Cyclization
The nitrile group in Formula-11 is converted to an aminomethyl moiety via hydroxylamine intermediate formation. Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at pH 4–5 (adjusted with NaOH) generates the oxadiazolone ring. Subsequent cyclization with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −5 to 25°C completes the synthesis, yielding the target ester in 76–82% overall yield.
Comparative Analysis of Synthetic Routes
The palladium-catalyzed method excels in fewer steps and higher yields but faces challenges with PEG-400 removal. Conversely, the deprotection-reduction route offers better functional group tolerance, critical for structurally complex analogs, albeit at elevated costs.
Industrial-Scale Optimization Strategies
Solvent Recycling in Palladium-Catalyzed Reactions
Recent advancements focus on replacing PEG-400 with recoverable solvents like cyclopentyl methyl ether (CPME). CPME’s low toxicity and high boiling point (106°C) enable efficient Pd catalyst recovery via filtration, reducing metal waste by 40–50%.
Q & A
Q. What are the recommended synthetic routes for 3'-(aminomethyl)-biphenyl-3-carboxylic acid methyl ester, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step organic reactions. A common approach involves coupling a boronic acid derivative with a halogenated aromatic precursor under Suzuki-Miyaura conditions, followed by aminomethylation. For example, oxidative cleavage of a pinacol boronic ester (e.g., 4-(aminomethyl)phenylboronic acid pinacol ester) using NaIO₄ in THF/water/HCl generates the boronic acid intermediate, which undergoes cross-coupling. Reaction temperature (e.g., 100°C in sealed tubes) and solvent choice (e.g., isopropyl alcohol) critically affect yield and purity . Post-reaction purification via reversed-phase chromatography or HPLC is essential to isolate the ester .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation typically involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm biphenyl connectivity, ester groups, and aminomethyl substitution.
- Mass Spectrometry : High-resolution MS (e.g., M+1: 344.36) verifies molecular weight .
- Chromatography : HPLC with ≥98% purity thresholds ensures consistency . Cross-referencing with literature data (e.g., CAS 157023-34-2) is critical for alignment .
Q. What safety protocols are advised for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste Disposal : Segregate chemical waste and collaborate with certified hazardous waste handlers .
- Storage : Store at -20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s interactions in biological systems?
Molecular dynamics simulations can model the compound’s binding affinity to target proteins (e.g., enzymes or receptors). For instance, density functional theory (DFT) calculations assess electronic properties of the aminomethyl and ester groups, while docking studies evaluate steric compatibility with active sites. These methods help prioritize in vitro testing .
Q. What strategies resolve contradictions in spectroscopic data across synthetic batches?
Discrepancies in NMR or MS data may arise from:
- Isomeric impurities : Use chiral HPLC or X-ray crystallography to distinguish enantiomers .
- Residual solvents : TGA (thermogravimetric analysis) or GC-MS identifies volatile contaminants .
- Reaction intermediates : Monitor reaction progress via TLC or inline IR spectroscopy to optimize stepwise synthesis .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Scaling Suzuki-Miyaura reactions requires:
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) enhance stereocontrol .
- Purification : Switch from column chromatography to crystallization for cost-effective batch processing .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., ReactIR) ensures consistency in large reactors .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the biphenyl ring or ester-to-amide conversion) .
- Biological Assays : Test derivatives against target enzymes/cells, correlating activity with electronic (Hammett σ) or lipophilic (logP) parameters .
- Data Analysis : Use multivariate regression to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
